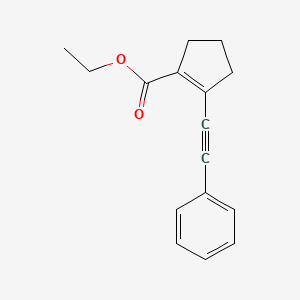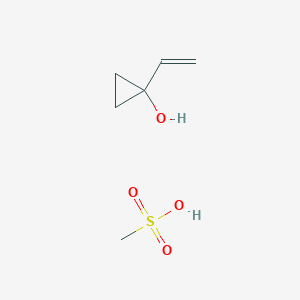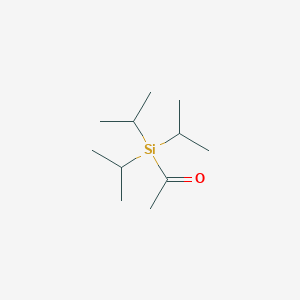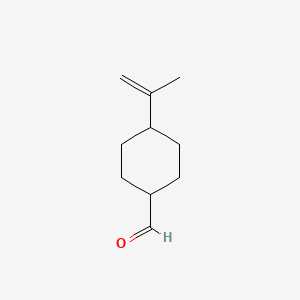
4,4'-(Ethane-1,1-diyl)bis(2,6-dibromophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) is an organic compound characterized by the presence of two brominated phenol groups connected via an ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) typically involves the bromination of a precursor compound. One common method involves the bromination of bisphenol Z with potassium tribromide as an efficient brominating agent, yielding the desired product in high yields (98%) within a short reaction time of 7–12 minutes at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic groups can undergo oxidation and reduction reactions, leading to the formation of quinones and hydroquinones, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
Scientific Research Applications
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) has several scientific research applications:
Material Science: Used as a building block for the synthesis of polymers and other advanced materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) involves its interaction with various molecular targets. The brominated phenol groups can form hydrogen bonds and halogen interactions with other molecules, influencing their structure and function. These interactions can affect molecular pathways and biological processes, making the compound of interest in various research fields .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Similar structure but with a cyclohexane ring instead of an ethane bridge.
4,4’-(1-Methylethylidene)bis(2,6-dibromophenol):
Uniqueness
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) is unique due to its ethane bridge, which provides distinct structural and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where its particular properties are advantageous.
Properties
CAS No. |
126369-25-3 |
|---|---|
Molecular Formula |
C14H10Br4O2 |
Molecular Weight |
529.8 g/mol |
IUPAC Name |
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H10Br4O2/c1-6(7-2-9(15)13(19)10(16)3-7)8-4-11(17)14(20)12(18)5-8/h2-6,19-20H,1H3 |
InChI Key |
WFQDPXQJWBLPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)



![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)

![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)
![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)
![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)
![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
